molecular formula C9H8BrN3O2 B2719954 methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate CAS No. 1804270-65-2

methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate

Cat. No.: B2719954
CAS No.: 1804270-65-2
M. Wt: 270.086
InChI Key: BDBIUEOVEIAALL-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate” is a chemical compound with the CAS Number: 1804270-65-2 . It has a molecular weight of 270.09 . The IUPAC name for this compound is “methyl 2-amino-4-bromo-1H-benzo[d]imidazole-6-carboxylate” and its Inchi Code is 1S/C9H8BrN3O2/c1-15-8(14)4-2-5(10)7-6(3-4)12-9(11)13-7/h2-3H,1H3,(H3,11,12,13) .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C9H8BrN3O2/c1-15-8(14)4-2-5(10)7-6(3-4)12-9(11)13-7/h2-3H,1H3,(H3,11,12,13) . This indicates that the compound contains 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 2 oxygen atoms.


Physical and Chemical Properties Analysis

The compound is a powder . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point are not available in the resources I found.

Scientific Research Applications

Synthesis and Drug Discovery

Structurally related compounds to methyl 2-amino-4-bromo-1H-1,3-benzodiazole-6-carboxylate serve as critical building blocks in drug discovery, offering pathways for synthesizing hydroxy-substituted derivatives. These derivatives are explored for their bioactivities, providing a foundation for developing new therapeutic agents (Durcik et al., 2020).

Fluorescent Probes and Sensors

Compounds incorporating the benzothiazole unit have been designed as highly water-soluble fluorescent and colorimetric pH probes. Their unique structures allow for real-time, naked-eye detection of pH changes, indicating their potential in intracellular pH monitoring and imaging applications (Diana et al., 2020).

Anticancer and Immunomodulatory Activities

Novel derivatives of structurally similar compounds have been identified with significant anticancer and immunomodulatory activities. Their synthesis and biological evaluation highlight the potential of these compounds in treating various cancers and modulating immune responses (Abdel‐Aziz et al., 2009).

Photodynamic Therapy

Benzothiazole derivatives have been explored for their photophysical and photochemical properties, making them suitable candidates as Type II photosensitizers in photodynamic therapy for cancer treatment. Their high singlet oxygen quantum yield emphasizes their potential in medical applications (Pişkin et al., 2020).

Electrochemical Carbon Dioxide Reduction

The electrochemical carboxylation of related compounds in the presence of CO2 highlights an innovative approach to synthesizing valuable carboxylic acids. This method underscores the potential of these compounds in contributing to green chemistry and carbon capture technologies (Feng et al., 2010).

Safety and Hazards

The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Properties

IUPAC Name

methyl 2-amino-7-bromo-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-15-8(14)4-2-5(10)7-6(3-4)12-9(11)13-7/h2-3H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBIUEOVEIAALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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